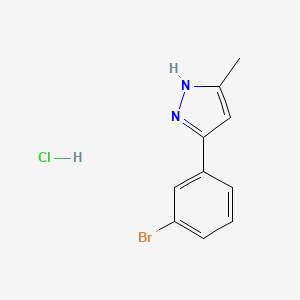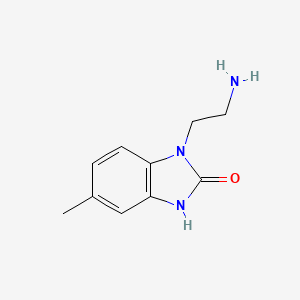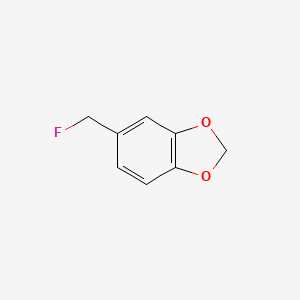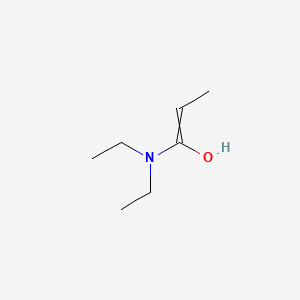
3,5-Dimethoxyphenyl diethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxyphenyl diethylcarbamate is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol It is characterized by the presence of two methoxy groups attached to a phenyl ring and a diethylcarbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyphenyl diethylcarbamate can be synthesized through a reaction involving 3,5-dimethoxyphenol, diethylcarbamoyl chloride, and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions for about 12 hours. The mixture is then diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed with sodium hydroxide solution, water, and brine, then dried and concentrated to yield the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and separation equipment to ensure efficient production.
化学反応の分析
Types of Reactions
3,5-Dimethoxyphenyl diethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dimethoxyphenyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-dimethoxyphenyl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,5-Dimethoxyphenyl methylcarbamate
- 3,5-Dimethoxyphenyl ethylcarbamate
- 3,5-Dimethoxyphenyl propylcarbamate
Uniqueness
3,5-Dimethoxyphenyl diethylcarbamate is unique due to its specific combination of methoxy and diethylcarbamate functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
(3,5-dimethoxyphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3 |
InChIキー |
NTRQMDWVGJZFEK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)










![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)


